molecular formula C12H12FNO B13414815 4-fluoro-N-(2-methylbut-3-yn-2-yl)benzamide CAS No. 80045-51-8

4-fluoro-N-(2-methylbut-3-yn-2-yl)benzamide

Cat. No.: B13414815
CAS No.: 80045-51-8
M. Wt: 205.23 g/mol
InChI Key: PTBZQKPCPZYJDD-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-methylbut-3-yn-2-yl)benzamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamide core substituted with a fluoro group and a 2-methylbut-3-yn-2-yl group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-methylbut-3-yn-2-yl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzoyl chloride with 2-methylbut-3-yn-2-amine under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct and is carried out in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-methylbut-3-yn-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-fluoro-N-(2-methylbut-3-yn-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-methylbut-3-yn-2-yl)benzamide involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the 2-methylbut-3-yn-2-yl group can influence its overall reactivity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(2-methylbut-3-en-2-yl)benzamide
  • 4-fluoro-N-(2-methylbut-3-yn-2-yl)aniline
  • 4-fluoro-N-(2-methylbut-3-yn-2-yl)phenylacetamide

Uniqueness

4-fluoro-N-(2-methylbut-3-yn-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a fluoro group and an alkyne moiety makes it particularly versatile for various chemical transformations and applications .

Properties

CAS No.

80045-51-8

Molecular Formula

C12H12FNO

Molecular Weight

205.23 g/mol

IUPAC Name

4-fluoro-N-(2-methylbut-3-yn-2-yl)benzamide

InChI

InChI=1S/C12H12FNO/c1-4-12(2,3)14-11(15)9-5-7-10(13)8-6-9/h1,5-8H,2-3H3,(H,14,15)

InChI Key

PTBZQKPCPZYJDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)NC(=O)C1=CC=C(C=C1)F

Origin of Product

United States

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